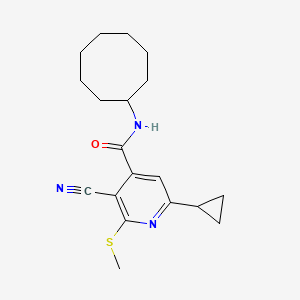![molecular formula C16H19N3O3 B2895038 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040671-89-3](/img/structure/B2895038.png)
8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
作用机制
Target of Action
The primary target of 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) that hold potential as a target for various neurological disorders, including migraine and chronic pain .
Mode of Action
The compound appears to bind to the orthosteric site of DORs based on docking and molecular dynamic simulation . It has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component in the necroptosis signaling pathway . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .
Biochemical Pathways
The compound is involved in the necroptosis signaling pathway . Necroptosis is a type of programmed cell death that is morphologically similar to necrosis and plays a critical role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) .
Result of Action
The compound’s action on DORs and its inhibitory effect on RIPK1 could potentially lead to the modulation of pain perception and the prevention of necroptosis, respectively . This could have implications for the treatment of various neurological disorders, including migraine and chronic pain .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the physiological environment, such as the presence of other biochemical substances, pH levels, and temperature, as well as external factors like storage conditions .
生化分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the benzoyl and dimethyl groups. Key steps include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Dimethylation: The dimethyl groups are typically introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted spirocyclic compounds depending on the reagents used.
科学研究应用
8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with opioid receptors.
Biological Research: The compound is used in studies involving receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It serves as a precursor in the synthesis of more complex spirocyclic compounds used in various industrial processes.
相似化合物的比较
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
Spirohydantoins: These compounds also feature a spiro linkage and are used in similar research contexts.
Uniqueness: 8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its benzoyl and dimethyl groups contribute to its ability to interact with biological targets in a specific manner, making it a valuable compound in medicinal chemistry research .
属性
IUPAC Name |
8-benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-17-14(21)16(18(2)15(17)22)8-10-19(11-9-16)13(20)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFFWONYTMYTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

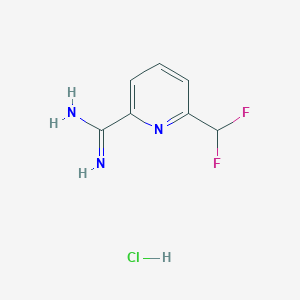
![3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2894960.png)
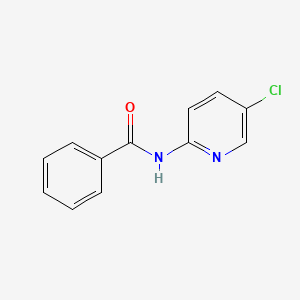
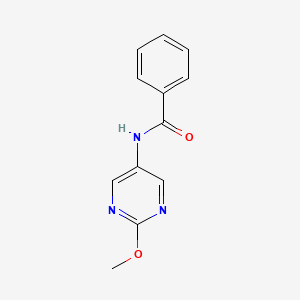
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride](/img/structure/B2894964.png)
![7-(4-{2-[(7-Aminoheptyl)amino]ethyl}piperazin-1-yl)heptan-1-amine](/img/structure/B2894965.png)
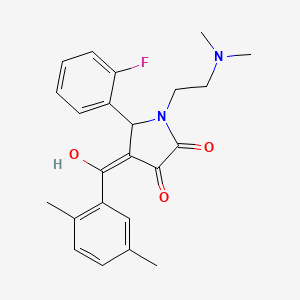
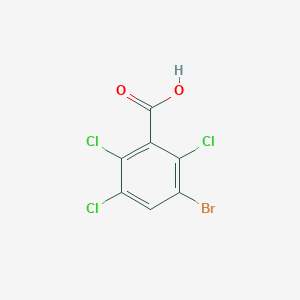
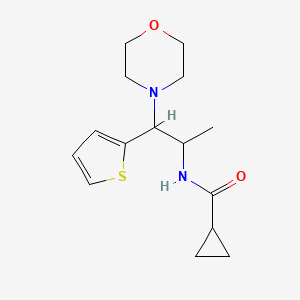
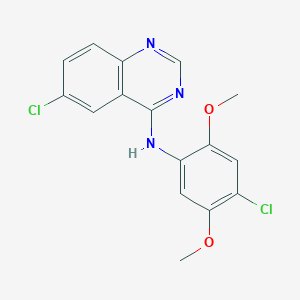
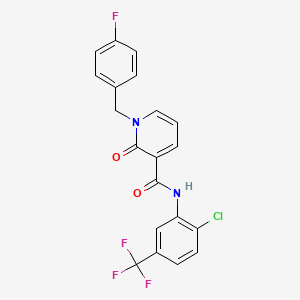
![Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate](/img/structure/B2894977.png)
